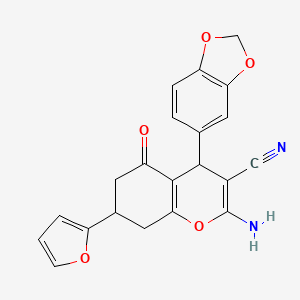![molecular formula C14H12F4N2O2S B4292297 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4292297.png)
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Übersicht
Beschreibung
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments have been investigated. In
Wirkmechanismus
The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of HDACs and sirtuins. This compound binds to the active site of these enzymes and prevents them from carrying out their catalytic activity. This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide have been extensively studied. This compound has been found to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been found to exhibit neuroprotective effects in animal models of neurodegenerative disorders. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide in laboratory experiments is its potent inhibitory activity against HDACs and sirtuins. This allows for the investigation of the role of these enzymes in various cellular processes and diseases. However, one of the limitations of using this compound is its potential off-target effects, as it may inhibit other enzymes or proteins in addition to HDACs and sirtuins.
Zukünftige Richtungen
There are numerous future directions for the study of 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is the exploration of its role in regulating gene expression and cellular processes. Additionally, further studies are needed to elucidate its potential off-target effects and to optimize its synthesis and purification methods.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent inhibitory activity against various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are enzymes that are involved in the regulation of gene expression and cellular processes, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O2S/c1-8-3-5-9(6-4-8)10-7-23-12(19-10)20-11(21)13(15,22-2)14(16,17)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENZXFCMXBNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C(F)(F)F)(OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-3-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292216.png)
![N-(2-methylquinolin-6-yl)-6-piperidin-1-yl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4292221.png)
![2,6-di-tert-butyl-4-[(4-phenylphthalazin-1-yl)thio]phenol](/img/structure/B4292227.png)
![5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N-isopropyl-2-methylbenzenesulfonamide](/img/structure/B4292241.png)
![5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N-(1,1-dimethylprop-2-yn-1-yl)-2-methylbenzenesulfonamide](/img/structure/B4292242.png)
![2,6-di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]thio}phenol](/img/structure/B4292250.png)
![N-(tert-butyl)-5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B4292252.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B4292256.png)
![N-(tert-butyl)-4-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]benzamide](/img/structure/B4292258.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methoxyphenyl)phthalazin-1-amine](/img/structure/B4292283.png)
![4-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N-(2-hydroxyethyl)benzamide](/img/structure/B4292288.png)
![ethyl 5-ethyl-4-phenyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B4292301.png)

![2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylthio)phenyl]propanamide](/img/structure/B4292313.png)